molecular formula C13H19N3O5S2 B2450847 N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide CAS No. 872986-90-8

N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide

Cat. No. B2450847
CAS RN: 872986-90-8
M. Wt: 361.43
InChI Key: BOIMTVKSNAAILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the oxazolidinone family and has been studied for its ability to act as an inhibitor of bacterial protein synthesis. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Formation of Overlooked Compounds in Chemical Reactions : A study by Abdulmalic et al. (2013) explored the complex reactions involving the synthesis of compounds with oxamide and oxamic acid derivatives. This research highlights the intricacies of chemical synthesis, where unexpected products can form, underscoring the importance of thorough analysis in chemical reactions (Abdulmalic et al., 2013).

Biological and Medicinal Applications

  • Anticancer Evaluation of Thiazolyl Compounds : Ravinaik et al. (2021) designed and synthesized a series of compounds with potential anticancer activity. Their research emphasizes the potential of certain chemical structures in inhibiting cancer cell growth, offering insights into the development of new anticancer drugs (Ravinaik et al., 2021).

Chemical Stability and Reactivity

  • Stable Inhibitors of Human Leukocyte Elastase : A study by Gütschow et al. (1999) focused on the synthesis and evaluation of thieno[1,3]oxazin-4-ones as inhibitors of human leukocyte elastase, demonstrating the chemical stability and potential therapeutic applications of these compounds (Gütschow et al., 1999).

Environmental and Chemical Decontamination

  • Oxidative Decontamination Using N,N-Dichlorovaleramide : Research by Gutch et al. (2016) reported on the use of N,N-dichlorovaleramide for the oxidative decontamination of chemical warfare agents, showcasing the application of chemical compounds in enhancing safety and environmental protection (Gutch et al., 2016).

Synthesis and Applications of Amino Alcohols

  • Synthesis of N-Thioacyl 1,3-Amino Alcohols : A study by Murai et al. (2005) explored the synthesis of N-thioacyl 1,3-amino alcohols, highlighting the methods for obtaining compounds with specific stereochemistry and their potential applications in synthesizing other chemical structures (Murai et al., 2005).

properties

IUPAC Name

N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S2/c1-2-14-12(17)13(18)15-9-10-16(6-4-7-21-10)23(19,20)11-5-3-8-22-11/h3,5,8,10H,2,4,6-7,9H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIMTVKSNAAILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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